4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6
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Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is a tobacco-specific nitrosamine, commonly referred to as NNK. It is a potent carcinogen found in tobacco products and is known to induce lung cancer in various animal models . The compound is labeled with carbon-13 isotopes, which makes it useful in scientific research for tracing and studying its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 involves the nitrosation of nicotine-derived nitrosamines. The process typically includes the reaction of nicotine with nitrosating agents under controlled conditions to form the nitrosamine . The carbon-13 labeling is achieved by using carbon-13 labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is carried out in specialized facilities equipped to handle hazardous chemicals and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with DNA and proteins.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in studying the compound’s carcinogenic properties. Other products include various metabolites that are analyzed to understand the compound’s metabolic pathways .
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the compound’s reactivity and interaction with other chemicals.
Biology: To investigate its effects on cellular processes and its role in carcinogenesis.
Medicine: To develop chemopreventive agents and understand the mechanisms of tobacco-related cancers.
Industry: To assess the safety and impact of tobacco products and develop strategies to reduce harmful effects.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that bind to DNA. This binding causes mutations and initiates carcinogenic processes. The molecular targets include various enzymes involved in DNA repair and replication, leading to disruptions in these pathways .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosonornicotine (NNN): Another tobacco-specific nitrosamine with similar carcinogenic properties.
Benzo[a]pyrene (BaP): A polycyclic aromatic hydrocarbon found in tobacco smoke, known for its potent carcinogenic effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is unique due to its specific structure and the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying its metabolic pathways. Its potent carcinogenic properties and ability to form DNA adducts make it a critical compound in cancer research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 involves the reaction of 13C6-labeled 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone with appropriate reagents to obtain the desired product.", "Starting Materials": [ "13C6-labeled 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone", "Appropriate reagents" ], "Reaction": [ "The reaction starts with the addition of an appropriate reducing agent to the 13C6-labeled 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.", "This is followed by the addition of a suitable acid to the reaction mixture to protonate the nitroso group and facilitate the formation of the desired product.", "The reaction mixture is then heated to a suitable temperature to facilitate the reaction.", "After completion of the reaction, the product is purified by appropriate methods to obtain 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6." ] } | |
CAS No. |
1346600-19-8 |
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
N-methyl-N-(4-oxo-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChI Key |
FLAQQSHRLBFIEZ-NXGVJODUSA-N |
Isomeric SMILES |
CN(CCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1)N=O |
SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Canonical SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Synonyms |
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone-13C6; NNK-13C6 ; |
Origin of Product |
United States |
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